5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C18H17BrN2O4 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O4/c1-11-4-6-14(13(19)8-11)24-10-17-20-18(21-25-17)12-5-7-15(22-2)16(9-12)23-3/h4-9H,10H2,1-3H3 |
InChI Key |
DXLBYAFOVNFIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Etherification: The phenoxy group can be introduced through nucleophilic substitution reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position would yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chloro-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-[(2-Fluoro-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-[(2-Iodo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromo group, for example, can enhance its ability to participate in certain types of chemical reactions, such as cross-coupling reactions, making it a valuable compound in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
